1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 712261-81-9) is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety via a nitrogen atom at position 2. Its molecular formula is C₁₀H₁₂N₃O₂, with a molecular weight of 206.23 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like phosphodiesterases (PDEs) .
Properties
IUPAC Name |
1-pyrimidin-4-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9/h1,4,7-8H,2-3,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSRZNZMIICPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival. By inhibiting this kinase, the compound can modulate various cellular processes, including proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (6h)
- Structure : Replaces the pyrimidine ring with a pyrrolo[2,3-d]pyrimidine group.
- Synthesis : Achieved via NaOH/MeOH hydrolysis of the ethyl ester precursor with a 73% yield .
- Impact : The extended aromatic system may improve binding affinity but reduce solubility compared to the parent compound.
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid (6g)
- Structure : Carboxylic acid group at the 3-position of the piperidine ring.
- Key Differences : Altered spatial arrangement affects hydrogen-bonding patterns and pKa (predicted lower acidity due to reduced resonance stabilization).
- Synthesis : Lower yield (52% ) compared to the 4-carboxylic acid derivative .
Pyrimidine Ring-Substituted Derivatives
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid
- Structure : Methoxy (-OCH₃) substituent at the 6-position of the pyrimidine ring.
- Molecular Weight : 237.26 g/mol (C₁₁H₁₅N₃O₃) .
- This modification may improve metabolic stability but reduce aqueous solubility.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
- Structure : Chlorine atom at the 2-position of the pyrimidine ring.
- Molecular Weight : 241.67 g/mol (C₁₀H₁₂ClN₃O₂) .
- Impact : The electron-withdrawing chlorine atom alters electronic properties, possibly increasing reactivity in nucleophilic substitutions. Higher lipophilicity (LogP) may enhance membrane permeability.
1-[6-(Diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid
Core Scaffold Variations
Pyrimidine-4-carboxylic acid
- Structure : Simplest analogue lacking the piperidine ring.
- CAS : 31462-59-6 .
- Comparison : Absence of the piperidine moiety eliminates conformational flexibility and reduces molecular weight (140.11 g/mol ). This simplification may limit its utility in drug design due to reduced binding surface area.
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
Molecular Weight and Solubility
Biological Activity
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article provides a comprehensive overview of its biological effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, particularly in the context of cancer therapy and kinase inhibition. Its structural features enable it to interact with various biological targets, making it a candidate for further development in drug discovery.
The compound primarily functions as an inhibitor of Protein Kinase B (PKB), which is crucial in regulating various cellular processes including metabolism, proliferation, and survival. Inhibition of PKB can lead to reduced tumor growth and improved outcomes in cancer treatments. Studies have shown that derivatives of this compound can selectively inhibit PKB with high potency and selectivity over other kinases like PKA, which is essential for minimizing side effects during treatment .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperidine and pyrimidine moieties significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic ring have been shown to influence both the potency against PKB and the overall pharmacokinetic profile. A notable finding is that certain substituents enhance selectivity for PKB while maintaining oral bioavailability .
In Vitro Studies
In vitro assays demonstrated that this compound and its derivatives effectively inhibited tumor cell growth. For example, compounds derived from this structure showed IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) .
In Vivo Studies
In vivo studies using human tumor xenograft models indicated that these compounds could significantly inhibit tumor growth at tolerable doses. The pharmacokinetic profile showed a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, with oral bioavailability around 31.8% .
Data Tables
| Compound | Target | IC50 (µM) | Selectivity | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | PKB | 0.87 - 12.91 | High | 31.8 |
| Derivative A | PKB | 0.04 | Moderate | TBD |
| Derivative B | PKA | >10 | Low | TBD |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural motifs like the pyrimidine ring and piperidine backbone , high-performance liquid chromatography (HPLC) with UV detection (λmax: 205–256 nm) to assess purity ≥98% , and mass spectrometry (MS) to verify molecular weight (C₉H₁₂N₃O₂, MW: 194.22) . Thermogravimetric analysis (TGA) can further evaluate thermal stability under controlled conditions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Acute toxicity (H302) : Use fume hoods and avoid ingestion.
- Skin/eye irritation (H315/H319) : Wear nitrile gloves and safety goggles.
- Respiratory irritation (H335) : Ensure adequate ventilation or use respirators for prolonged exposure .
First-aid measures include immediate eye flushing with water for 15 minutes and decontamination of affected skin with soap .
Q. How should researchers store this compound to ensure long-term stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation . For derivatives like 1-acetylpiperidine-4-carboxylic acid, ambient storage is permissible if humidity is controlled . Always validate storage conditions with stability studies using HPLC-NMR comparisons every 6–12 months .
Advanced Research Questions
Q. How can synthetic yields be optimized for nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Catalyst selection : Use Pd/C or CuI for cross-coupling reactions to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics at 80–100°C .
- Purification : Employ column chromatography with silica gel (ethyl acetate:hexane = 3:7) or recrystallization from ethanol/water mixtures . Monitor intermediates via thin-layer chromatography (TLC) to minimize byproducts .
Q. What strategies resolve discrepancies in solubility data across different experimental conditions?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water gradients (e.g., 10–40% DMSO) to enhance aqueous solubility .
- pH adjustment : Ionize the carboxylic acid group at pH >7 (e.g., with NaOH) to improve solubility .
- Sonication : Apply ultrasonic baths for 10–15 minutes to disrupt crystalline aggregates . Validate solubility using dynamic light scattering (DLS) for nanoparticle formulations .
Q. How can researchers design pharmacological studies to evaluate kinase inhibition potency?
- Methodological Answer :
- In vitro assays : Conduct ATP-competitive binding assays using recombinant kinases (e.g., EGFR or JAK2) with fluorescence polarization (FP) readouts .
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50 values .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrimidine ring and kinase ATP-binding pockets . Cross-validate with mutagenesis studies to identify critical binding residues .
Q. What analytical approaches address contradictory NMR data in structural analogs?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC resolve signal overlap in piperidine ring protons .
- Isotopic labeling : Synthesize 13C-labeled derivatives to track carbon environments .
- Computational validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values using Gaussian09 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
